For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Binding Affinity of Nms-P118 to PARP-1 versus PARP-2
This technical guide provides a comprehensive overview of the binding affinity of Nms-P118, a potent and highly selective PARP-1 inhibitor, in comparison to its affinity for PARP-2. The document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant biological pathways.
Quantitative Binding Affinity Data
Nms-P118 demonstrates a remarkable selectivity for PARP-1 over its closest isoform, PARP-2. This high degree of selectivity is a key characteristic that potentially mitigates toxicities associated with dual PARP-1/2 inhibition.[1][2] The binding affinities, expressed as dissociation constants (Kd) and inhibitory concentrations (IC50), are summarized below.
| Parameter | PARP-1 | PARP-2 | Selectivity (PARP-2 Kd / PARP-1 Kd) | Reference |
| Dissociation Constant (Kd) | 9 nM (0.009 µM) | 1390 nM (1.39 µM) | ~154-fold | [3][4][5][6] |
| Cellular IC50 * | 40 nM (0.04 µM) | Not Reported | Not Applicable | [4] |
| Cytotoxicity IC50 ** | 140 nM (0.14 µM) | Not Reported | Not Applicable | [4] |
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Cellular IC50 was determined by measuring the inhibition of hydrogen peroxide-induced PAR formation in HeLa cells.[4] ** Cytotoxicity IC50 was determined against the BRCA1-deficient human breast cancer cell line MDA-MB-436.[4]
Signaling Pathway and Mechanism of Action
Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to carry out the repair. Nms-P118 acts as a competitive inhibitor at the NAD+ binding site of PARP-1, preventing the synthesis of PAR chains and stalling the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death through a process known as synthetic lethality. The high selectivity of Nms-P118 for PARP-1 is intended to spare PARP-2, which may lead to a more favorable safety profile.[1][2]
Caption: Mechanism of PARP-1 inhibition by Nms-P118 in DNA repair.
Experimental Protocols
The binding affinity and inhibitory activity of Nms-P118 have been determined through a combination of biochemical assays, cellular assays, and computational modeling.
Biochemical Assays for PARP Inhibition
Various in vitro assays are employed to measure the direct inhibitory effect of a compound on PARP enzyme activity. A common method is the chemiluminescent assay.
Protocol for a Typical PARP1 Chemiluminescent Assay: [7]
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Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for PARP-1.
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Reaction Mixture Preparation: A reaction mixture is prepared containing the PARP-1 enzyme, an activated DNA template to stimulate enzyme activity, and a biotinylated NAD+ substrate.
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Incubation: The test compound (Nms-P118) at various concentrations is added to the wells, followed by the reaction mixture. The plate is then incubated to allow the PARP-1-catalyzed PARylation reaction to occur.
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Detection: Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added to the wells, which binds to the biotinylated PAR chains incorporated onto the histones.
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Signal Generation: An Enhanced Chemiluminescence (ECL) substrate is added. The HRP catalyzes the oxidation of the substrate, producing a light signal.
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Data Acquisition: The chemiluminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are then calculated from the dose-response curves.
Cellular Assay for PARP Inhibition
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target in a physiological context.
Protocol for Cellular PAR Immunocytochemistry Assay: [4]
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Cell Seeding: HeLa cells are seeded into 96-well plates and incubated for 24 hours.
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Compound Treatment: The cells are treated with various concentrations of Nms-P118 for 30 minutes.
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Induction of DNA Damage: DNA damage is induced by adding hydrogen peroxide (0.1 mM) for 15 minutes to activate PARP-1.
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Fixation and Permeabilization: The cells are fixed with a cold methanol-acetone solution.
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Immunostaining:
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Nonspecific binding sites are blocked.
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The cells are incubated with a primary anti-PAR monoclonal antibody.
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After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Cy2-conjugated) and a nuclear counterstain (DAPI).
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Imaging and Quantification: The plates are analyzed using a high-content imaging system. The intensity of the PAR-specific fluorescence signal is quantified, and the IC50 value is determined by plotting the inhibition of PAR formation against the compound concentration.
References
- 1. Molecular Mechanism of Selective Binding of NMS-P118 to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NMS-P118 | PARP | TargetMol [targetmol.com]
- 7. bpsbioscience.com [bpsbioscience.com]
